N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide
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Overview
Description
N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide is a synthetic organic compound with the molecular formula C12H18F2N2O3 and a molecular weight of 276.284 g/mol This compound features a morpholine ring substituted with a difluoromethyl group, an oxoethyl group, and an ethylprop-2-enamide moiety
Preparation Methods
The synthesis of N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide involves several steps, typically starting with the preparation of the morpholine ring. The difluoromethyl group can be introduced via difluoromethylation reactions, which have seen significant advancements in recent years . These reactions often employ metal-based methods or radical chemistry to transfer the CF2H group to the desired position on the morpholine ring. The oxoethyl group is then introduced through standard organic synthesis techniques, followed by the addition of the ethylprop-2-enamide moiety under appropriate reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Addition: The compound can undergo addition reactions, particularly at the double bond in the ethylprop-2-enamide moiety.
Scientific Research Applications
N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms, which are of interest due to their unique chemical properties.
Biology: The compound’s structure allows it to interact with various biological molecules, making it a useful tool in the study of biochemical pathways and molecular interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets within cells. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide can be compared to other compounds with similar structures, such as:
Difluoromethylated morpholines: These compounds share the difluoromethyl group and morpholine ring but differ in other substituents, leading to variations in their chemical and biological properties.
Fluorinated amides: These compounds contain fluorine atoms and amide groups, similar to this compound, but may have different overall structures and reactivity.
Properties
IUPAC Name |
N-[2-[2-(difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O3/c1-3-10(17)15(4-2)8-11(18)16-5-6-19-9(7-16)12(13)14/h3,9,12H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJASTOVRCZELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCOC(C1)C(F)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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